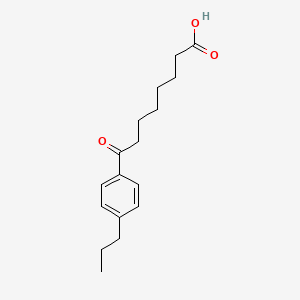

8-(4-n-Propylphenyl)-8-oxooctanoic acid

Description

Properties

IUPAC Name |

8-oxo-8-(4-propylphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-2-7-14-10-12-15(13-11-14)16(18)8-5-3-4-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYAOIUOOMEHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-n-Propylphenyl)-8-oxooctanoic acid typically involves the reaction of 4-propylbenzaldehyde with a suitable octanoic acid derivative under controlled conditions. The reaction may proceed through a series of steps including aldol condensation, oxidation, and esterification, followed by hydrolysis to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-(4-n-Propylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Calcium Channel Blockade

Research indicates that compounds similar to 8-(4-n-Propylphenyl)-8-oxooctanoic acid can act as calcium channel blockers. Such activity is relevant in treating conditions like stroke and epilepsy. A study outlined in U.S. Patent US6423689 highlights the efficacy of these compounds in blocking N-type calcium channels, which can lead to neuroprotective effects during ischemic events .

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its structural analogs are often explored for their analgesic properties, similar to those of ibuprofen .

Neurological Disorders

Given its ability to modulate calcium influx in neurons, this compound may be beneficial in treating neurological disorders characterized by excessive neuronal excitability. Research into its effects on neurodegenerative diseases is ongoing, with promising results regarding its ability to reduce oxidative stress in neuronal cells .

Cancer Research

The compound's mechanism of action may also extend to oncology, particularly in targeting pathways involved in cancer cell proliferation. Preliminary studies suggest that it could inhibit certain cancer cell lines by disrupting metabolic pathways crucial for tumor growth .

Case Studies

Mechanism of Action

The mechanism of action of 8-(4-n-Propylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 8-oxooctanoic acid scaffold is highly versatile, with modifications primarily occurring at the phenyl ring substituent. Key analogs include:

Substituent Impact :

Biological Activity

8-(4-n-Propylphenyl)-8-oxooctanoic acid, also known by its CAS number 951892-26-5, is an organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an octanoic acid backbone with a propylphenyl substituent. This configuration may influence its interaction with biological targets, particularly in lipid metabolism and cellular signaling pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- ACAT Inhibition : The compound has been investigated for its ability to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical in cholesterol metabolism. Inhibition of ACAT can lead to decreased cholesterol esterification, potentially lowering cholesterol levels in the bloodstream and preventing atherosclerosis .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cardiovascular health, where oxidative modification of low-density lipoprotein (LDL) is a key factor in atherogenesis .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular pathways involved in lipid metabolism. For example:

- Effect on Foam Cell Formation : The compound has been shown to reduce the transformation of macrophages into foam cells, a process critical for the development of atherosclerotic lesions. By inhibiting oxidative modifications of LDL, it helps maintain normal macrophage function .

In Vivo Studies

Animal model studies are crucial for understanding the broader implications of this compound's activity:

- Cholesterol Levels : In rodent models, administration of this compound resulted in significant reductions in serum cholesterol levels. This effect is attributed to its ACAT inhibitory activity and subsequent reduction in cholesterol absorption from the diet .

Comparative Analysis

| Compound | Mechanism of Action | Potential Applications |

|---|---|---|

| This compound | ACAT inhibition, antioxidant activity | Hyperlipidemia treatment |

| Other ACAT inhibitors | Similar mechanisms | Cardiovascular disease prevention |

Q & A

Q. What are the critical safety protocols for handling 8-(4-n-Propylphenyl)-8-oxooctanoic acid in laboratory settings?

Answer:

- Hazard Identification : The compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- Personal Protective Equipment (PPE) :

- Handling : Use fume hoods to minimize aerosol formation. Avoid skin contact via "no-touch" glove removal techniques .

- Waste Disposal : Segregate waste and use certified biohazard disposal services to prevent environmental contamination .

Q. How can researchers synthesize this compound derivatives for HDAC inhibitor studies?

Answer:

- Key Reaction : Conjugate the HDAC-binding headgroup (e.g., hydroxamic acid) to the 8-oxooctanoic acid backbone via suberic acid linkers.

- Conditions :

- Purification : Flash chromatography (silica gel, 3:7 ethyl acetate/hexane) yields >90% purity .

Advanced Research Questions

Q. What methodological challenges arise when using 8-oxooctanoic acid derivatives to design isoform-selective HDAC inhibitors?

Answer:

- Binding Affinity Variability : HDAC isoforms (e.g., HDAC6 vs. HDAC8) show divergent interactions with 8-oxooctanoic acid linkers.

- Structural Optimization :

Q. How can this compound be utilized in developing PROTACs for neuroblastoma research?

Answer:

- PROTAC Design :

- Biological Evaluation :

Q. What are the metabolic pathways of 8-oxooctanoic acid-based radiotracers in hepatic studies?

Answer:

- Case Study : 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (99mTc-CpTTOA) undergoes β-oxidation in murine liver models:

- Imaging : Planar scintigraphy in rats shows rapid liver uptake (SUV = 8.2 at 15 min) and renal excretion .

Contradictions & Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.